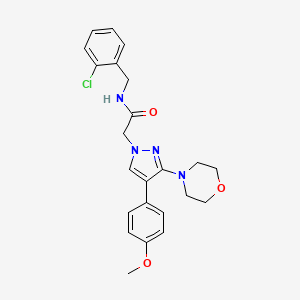
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonitrile is an active pharmaceutical intermediate . It is also known as 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile .
Synthesis Analysis
The synthesis of this compound involves the condensation of an amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde. This yields a potentially tridentate Schiff base (HSAT), which forms a series of copper (II) complexes .Molecular Structure Analysis
The molecular formula of this compound is C9H9NS . The InChI code is 1S/C9H9NS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h6H,1-4H2 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 163.24 . It is a solid at room temperature . The density is 1.3±0.1 g/cm3, and it has a boiling point of 398.1±42.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C, and the enthalpy of vaporization is 64.9±3.0 kJ/mol . The flash point is 194.6±27.9 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonitrile has been utilized in various chemical synthesis processes. A study by Youssef (2009) details its reactions with substituted benzylidenemalononitriles, leading to the creation of benzothieno[2,3-d]pyrimidine derivatives (Youssef, 2009). Furthermore, it has been used in the synthesis of Schiff bases, showcasing its potential in creating compounds with significant antibacterial activities (Khan et al., 2013).
Pharmacological Applications
While avoiding specific drug use and dosage details, it is notable that derivatives of this compound have been studied for their potential pharmacological activities. Amr et al. (2010) synthesized novel thiophene derivatives from this compound, which showed promise in antiarrhythmic, serotonin antagonist, and antianxiety activities (Amr et al., 2010).
In Vitro Studies
Okuda et al. (2014) explored the compound's role in inhibiting the formation of pentosidine, an advanced glycation end product, highlighting its potential in addressing complications related to aging and diabetes (Okuda et al., 2014). Additionally, Chiriapkin et al. (2021) studied azomethine derivatives of the compound for their cytostatic, antitubercular, and anti-inflammatory activities, providing insights into its broader pharmacological applications (Chiriapkin et al., 2021).
Antibacterial and Antifungal Applications
Shetty et al. (2009) synthesized novel thienopyrimidines and triazolothienopyrimidines from this compound, which displayed promising antibacterial and antifungal activities (Shetty et al., 2009).
Synthesis of Heterocyclic Compounds
Research by Okuda et al. (2013) demonstrates the use of this compound in synthesizing novel heterocycles with potential antiplatelet aggregation activity (Okuda et al., 2013). This highlights the compound's versatility in creating a range of biologically active molecules.
Crystal Structure and Properties
The crystal structure and properties of derivatives of this compound have been a subject of interest in several studies. Ziaulla et al. (2010) examined the crystal structure of one such derivative, providing insights into its molecular configuration and potential interactions (Ziaulla et al., 2010).
Safety and Hazards
Zukünftige Richtungen
The compound has been used in the synthesis of derivatives and nanoparticles targeting colorectal cancer . These derivatives have shown potential as PDK1 and LDHA inhibitors, as well as antibacterial, antioxidant, and cytotoxic agents on LoVo and HCT-116 cells of colorectal cancer . This suggests that 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonitrile and its derivatives could be promising candidates for further optimization to develop new chemopreventive and chemotherapeutic agents against these types of colorectal cancer cell lines .
Eigenschaften
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOOHGLNAJIWQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]pyridine-4-carbohydrazide](/img/structure/B2734560.png)

![({1-[(2-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl)[3-(4-ethoxyphenoxy)-2-methoxypropyl]methylamine](/img/structure/B2734563.png)
![Methyl 2-((5-chloro-4-methylbenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2734565.png)

![11-([1,1'-biphenyl]-4-yl)-5-bromo-11H-benzo[a]carbazole](/img/structure/B2734567.png)

![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2734570.png)
![6-Benzyl-8-(4-ethoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2734572.png)

![N-cyclopentyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2734578.png)
![(3-Fluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2734579.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2734583.png)
